![molecular formula C12H32O3Si4 B14385014 3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane CAS No. 90084-12-1](/img/structure/B14385014.png)
3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane is an organosilicon compound characterized by its unique structure, which includes a cyclopropyl group and multiple trimethylsilyl groups. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane typically involves the reaction of cyclopropyl-containing precursors with trimethylsilyl reagents. One common method is the reaction of cyclopropylsilane with hexamethylcyclotrisiloxane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve the desired product with minimal impurities. The final product is often purified through distillation or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride to produce silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); reactions may require catalysts and are often conducted under inert atmospheres.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted siloxanes depending on the reagents used
Applications De Recherche Scientifique
3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules to enhance stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as silicone-based coatings and adhesives, due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism by which 3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane exerts its effects is primarily through its ability to form stable bonds with various substrates. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity. The cyclopropyl group introduces strain into the molecule, making it more reactive in certain chemical transformations. The compound can interact with molecular targets through covalent bonding, hydrogen bonding, and van der Waals interactions, influencing various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
- 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
- 1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane
Uniqueness
Compared to similar compounds, 3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane is unique due to the presence of the cyclopropyl group, which imparts additional reactivity and strain to the molecule. This makes it particularly useful in reactions requiring high reactivity and selectivity. Additionally, the combination of cyclopropyl and trimethylsilyl groups provides a balance of stability and reactivity, making it versatile for various applications.
Propriétés
Numéro CAS |
90084-12-1 |
|---|---|
Formule moléculaire |
C12H32O3Si4 |
Poids moléculaire |
336.72 g/mol |
Nom IUPAC |
cyclopropyl-tris(trimethylsilyloxy)silane |
InChI |
InChI=1S/C12H32O3Si4/c1-16(2,3)13-19(12-10-11-12,14-17(4,5)6)15-18(7,8)9/h12H,10-11H2,1-9H3 |
Clé InChI |
FSNYFPUZBLRBBF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C1CC1)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
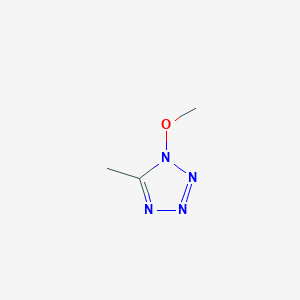
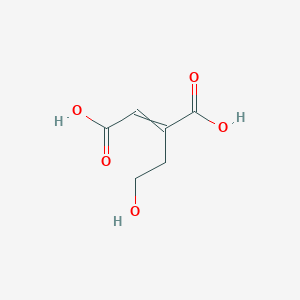
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
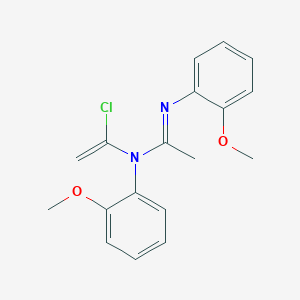

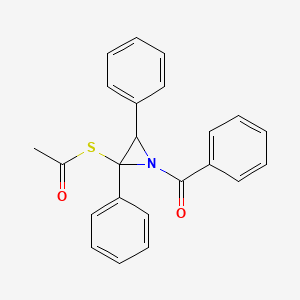
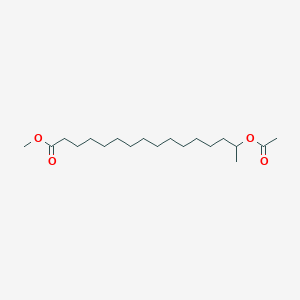
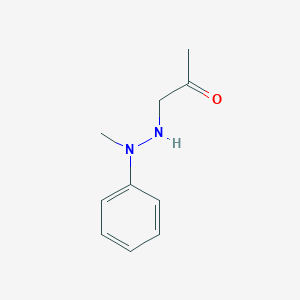
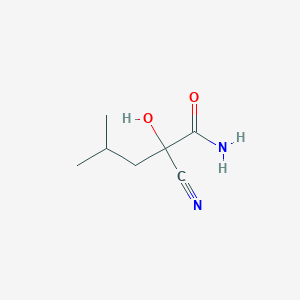


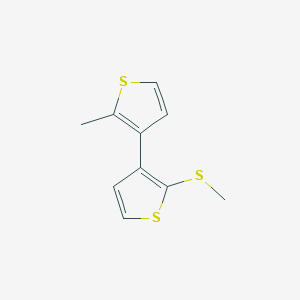
![3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)](/img/structure/B14385015.png)
